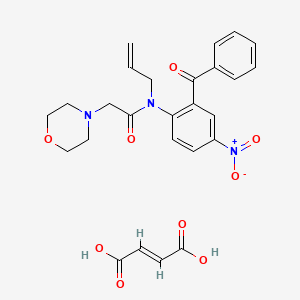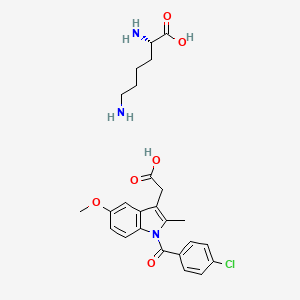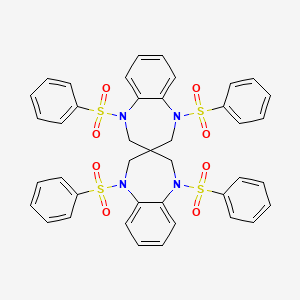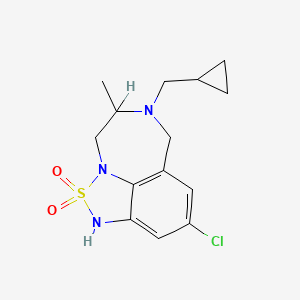
1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its benzodiazepine core, which is fused with a thiadiazole ring, and its chlorine, cyclopropylmethyl, and methyl substituents. The presence of the 2,2-dioxide group further adds to its distinct chemical properties.
準備方法
The synthesis of 1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide involves multiple steps, including the formation of the benzodiazepine core, the introduction of the thiadiazole ring, and the addition of the substituents. The reaction conditions typically require specific reagents, catalysts, and solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the 2,2-dioxide group suggests that the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorine atom in the benzodiazepine core can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
科学的研究の応用
1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system, potentially leading to sedative or anxiolytic effects. The thiadiazole ring and other substituents may contribute to its overall biological activity by modulating its binding affinity and selectivity for different targets .
類似化合物との比較
Similar compounds to 1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide include other benzodiazepine derivatives and thiadiazole-containing compounds. These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of the benzodiazepine core with the thiadiazole ring and the specific substituents, which may confer distinct chemical and biological properties .
特性
CAS番号 |
136722-88-8 |
|---|---|
分子式 |
C14H18ClN3O2S |
分子量 |
327.8 g/mol |
IUPAC名 |
6-chloro-10-(cyclopropylmethyl)-11-methyl-2λ6-thia-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene 2,2-dioxide |
InChI |
InChI=1S/C14H18ClN3O2S/c1-9-6-18-14-11(8-17(9)7-10-2-3-10)4-12(15)5-13(14)16-21(18,19)20/h4-5,9-10,16H,2-3,6-8H2,1H3 |
InChIキー |
LUMJACVICIMYFZ-UHFFFAOYSA-N |
正規SMILES |
CC1CN2C3=C(CN1CC4CC4)C=C(C=C3NS2(=O)=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



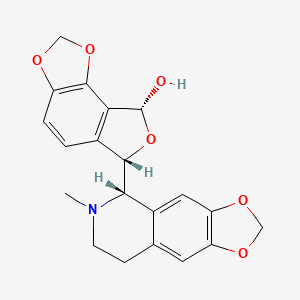
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
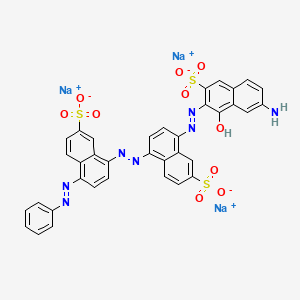
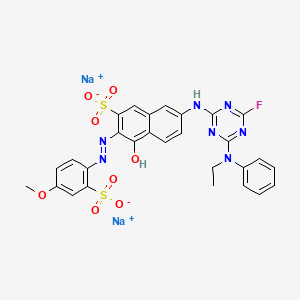
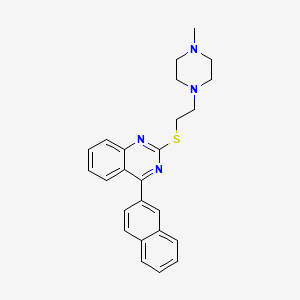
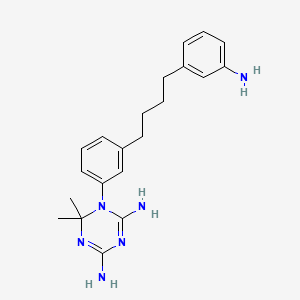
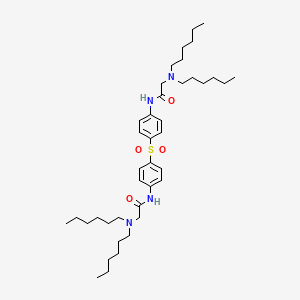
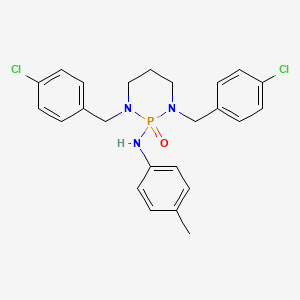
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
